Cas no 2059927-09-0 (2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid)

2-{(tert-Butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid is a chiral β-hydroxy-α-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-methylpyridin-2-yl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, enabling applications in peptide modification and as a building block for biologically active molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the hydroxyl and carboxyl functionalities offer sites for further derivatization. Its rigid pyridine moiety may contribute to binding interactions in drug design. Suitable for controlled synthetic transformations, this compound is handled under standard laboratory conditions.
2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid structure
2059927-09-0 structure
Product name:2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
CAS No:2059927-09-0
MF:C14H20N2O5
MW:296.319004058838
MDL:MFCD30501675
CID:5182833
PubChem ID:137703944

2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • INDEX NAME NOT YET ASSIGNED
    • 2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
    • MDL: MFCD30501675
    • Inchi: 1S/C14H20N2O5/c1-8-6-5-7-15-9(8)11(17)10(12(18)19)16-13(20)21-14(2,3)4/h5-7,10-11,17H,1-4H3,(H,16,20)(H,18,19)
    • InChI Key: SPJQHHMTNAHLFY-UHFFFAOYSA-N
    • SMILES: C(C1N=CC=CC=1C)(O)C(C(=O)O)NC(=O)OC(C)(C)C

2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-341264-5.0g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
2059927-09-0 95.0%
5.0g
$3065.0 2025-03-18
Enamine
EN300-341264-5g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
2059927-09-0
5g
$3065.0 2023-09-03
Enamine
EN300-341264-0.25g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
2059927-09-0 95.0%
0.25g
$972.0 2025-03-18
Enamine
EN300-341264-2.5g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
2059927-09-0 95.0%
2.5g
$2071.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01059512-1g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
2059927-09-0 95%
1g
¥4200.0 2023-03-11
Enamine
EN300-341264-10g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
2059927-09-0
10g
$4545.0 2023-09-03
Enamine
EN300-341264-1.0g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
2059927-09-0 95.0%
1.0g
$1057.0 2025-03-18
Enamine
EN300-341264-10.0g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
2059927-09-0 95.0%
10.0g
$4545.0 2025-03-18
Enamine
EN300-341264-0.1g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
2059927-09-0 95.0%
0.1g
$930.0 2025-03-18
Enamine
EN300-341264-0.5g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
2059927-09-0 95.0%
0.5g
$1014.0 2025-03-18

Additional information on 2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid

2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid: A Comprehensive Overview

The compound with CAS No. 2059927-09-0, known as 2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a tert-butoxy carbonyl amino group, a hydroxyl group, and a 3-methylpyridin-2-yl substituent. These functional groups contribute to its unique chemical properties and potential applications.

Recent studies have highlighted the importance of this compound in the development of advanced drug delivery systems. The tert-butoxy carbonyl amino group plays a crucial role in enhancing the bioavailability of therapeutic agents by facilitating controlled release mechanisms. Additionally, the hydroxyl group provides opportunities for further functionalization, enabling the molecule to serve as a versatile platform for drug conjugation.

The 3-methylpyridin-2-yl substituent adds another layer of complexity to this compound, offering potential interactions with biological systems. Researchers have explored its ability to act as a ligand in metalloenzyme mimics, demonstrating its potential in catalytic applications. Furthermore, the compound's ability to form stable complexes with metal ions has opened new avenues for its use in nanotechnology and sensor development.

From a synthetic perspective, the preparation of 2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid involves a multi-step process that requires precise control over reaction conditions. The use of advanced catalytic systems has significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.

In terms of biological activity, this compound has shown promising results in preclinical studies. Its ability to modulate cellular signaling pathways makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders. Recent findings suggest that it may also exhibit anti-inflammatory properties, further expanding its therapeutic potential.

The integration of computational chemistry techniques has provided deeper insights into the molecular interactions of this compound. Advanced simulations have revealed its binding affinities with key biological targets, paving the way for rational drug design strategies. These findings underscore the importance of interdisciplinary approaches in advancing our understanding of complex molecules like 2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid.

In conclusion, 2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid represents a significant advancement in modern organic chemistry. Its unique structure and versatile functional groups make it a valuable tool in various scientific domains. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping future innovations across multiple industries.

Recommend Articles

Recommended suppliers
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.